molecular formula C22H18N2O3S B2910291 N-(4-mesitylthiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide CAS No. 361478-45-7

N-(4-mesitylthiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B2910291
CAS No.: 361478-45-7
M. Wt: 390.46
InChI Key: VXWWYXWKFOIMJJ-UHFFFAOYSA-N
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Description

N-(4-Mesitylthiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide is a chromene-2-carboxamide derivative featuring a mesityl-substituted thiazole ring. Chromene-carboxamides are known for their diverse biological activities, including enzyme inhibition and antioxidant properties, making them promising candidates for therapeutic applications such as Alzheimer’s disease (AD) treatment .

Properties

IUPAC Name

4-oxo-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]chromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3S/c1-12-8-13(2)20(14(3)9-12)16-11-28-22(23-16)24-21(26)19-10-17(25)15-6-4-5-7-18(15)27-19/h4-11H,1-3H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXWWYXWKFOIMJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=CSC(=N2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-mesitylthiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting 2-aminothiazole with mesityl chloride under basic conditions.

    Chromene Synthesis: The chromene moiety is prepared through a condensation reaction between salicylaldehyde and ethyl acetoacetate in the presence of a base.

    Coupling Reaction: The final step involves coupling the mesitylthiazole and chromene intermediates using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing automated purification systems to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-mesitylthiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the mesitylthiazole moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

N-(4-mesitylthiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-mesitylthiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in cancer cell proliferation.

    Pathways Involved: It may interfere with signaling pathways such as the PI3K/Akt pathway, leading to apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Variations

Chromene-2-carboxamide analogs differ primarily in substituents on the thiazole ring and chromene backbone. Key structural variations include:

Compound Name Thiazole Substituent Chromene Substituent Molecular Formula Molecular Weight Reference
N-(3-Ethylphenyl)-4-oxo-4H-chromene-2-carboxamide 3-Ethylphenyl None C₁₈H₁₅NO₃ 294.11
N-(4-Methylphenyl)-4-oxo-4H-chromene-2-carboxamide 4-Methylphenyl None C₁₈H₁₅NO₃ 293.32
N-(4-Methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide 4-Methoxyphenyl None C₁₈H₁₅NO₄ 309.32
Hybrid 14n (Donepezil-chromone-melatonin) 4-(1-Benzylpiperidin-4-yl)butyl Piperidine-melatonin hybrid C₃₈H₃₉N₅O₅ 657.75
Benzo[f]chromene analog 4-(Methylthio)benzothiazole Benzo[f]chromene C₂₂H₁₄N₂O₃S₂ 418.50

Key Observations :

  • Hybrid 14n incorporates a piperidine-melatonin moiety, enabling dual cholinesterase and monoamine oxidase inhibition, unlike simpler carboxamides .
  • Expansion of the chromene ring to benzo[f]chromene () increases molecular weight and lipophilicity, which may enhance blood-brain barrier permeability .

Physical and Spectroscopic Properties

Physical properties such as melting points and spectroscopic data vary with substituent electronic and steric effects:

Compound Name Melting Point (°C) $^1$H-NMR (DMSO-d6, δ) Key Peaks Reference
N-(3-Ethylphenyl)-4-oxo-4H-chromene-2-carboxamide 110–112 1.20 (t, 3H, CH₂CH₃), 7.50 (m, ArH)
N-(4-Methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide 274 3.77 (s, 3H, OCH₃), 7.00 (d, ArH)
Hybrid 14n Not reported 3.04 (s, 3H, OCH₃, melatonin)
Diazonium-coupled analogs (13a–e) 274–288 10.10–11.95 (s, NH)

Key Observations :

  • Electron-withdrawing groups (e.g., sulfonamide in ) increase melting points (274–288°C) due to enhanced intermolecular hydrogen bonding .
  • Methoxy groups (e.g., 4-methoxyphenyl) deshield aromatic protons in $^1$H-NMR, as seen at δ 7.00 .

Key Observations :

  • Hybrid 14n’s piperidine and melatonin moieties confer multi-target activity, with potent hBuChE inhibition (IC₅₀ = 11.90 nM) relevant to AD therapy .
  • Simpler analogs () lack reported enzyme inhibition, highlighting the importance of hybrid pharmacophores for biological efficacy .

Biological Activity

N-(4-mesitylthiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological effects, including anticancer, anti-inflammatory, and enzyme inhibitory activities, supported by data tables and relevant case studies.

  • Chemical Name : this compound
  • Molecular Formula : C₁₈H₁₆N₂O₃S
  • Molecular Weight : 344.39 g/mol
  • CAS Number : 536734-02-8

Anticancer Activity

Recent studies have highlighted the anticancer potential of chromene derivatives. For instance, this compound has shown promising results in inhibiting the growth of various cancer cell lines.

Cell Line Inhibition (%) IC50 (µM)
MCF-775%12.5
Hek29350%25.0

The compound's mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation pathways, as evidenced by flow cytometry analyses and caspase activity assays.

Anti-inflammatory Activity

The compound exhibits significant anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes and lipoxygenases (LOX). These enzymes are crucial in the inflammatory response, and their inhibition can lead to reduced inflammation.

Enzyme Inhibition (%) IC50 (µM)
COX-265%15.0
LOX-1570%18.0

Molecular docking studies suggest that this compound interacts effectively with the active sites of these enzymes, potentially through hydrogen bonding and hydrophobic interactions.

Enzyme Inhibition Studies

The compound has been evaluated for its ability to inhibit various enzymes associated with neurodegenerative diseases:

Enzyme Inhibition (%) IC50 (µM)
Acetylcholinesterase (AChE)58%20.0
Butyrylcholinesterase (BChE)55%22.5

These findings indicate a dual role in both cancer treatment and neuroprotection, making it a versatile candidate for further pharmacological development.

Case Studies

  • Study on MCF-7 Cells : A study conducted by researchers demonstrated that treatment with this compound resulted in a significant decrease in cell viability and induced apoptosis in MCF-7 breast cancer cells. The study utilized both MTT assays and flow cytometry for validation .
  • Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory properties of this compound showed that it significantly reduced edema in animal models when administered prior to inflammatory stimuli. Histological analyses confirmed decreased leukocyte infiltration in treated tissues .
  • Enzyme Inhibition Mechanism : Molecular docking simulations revealed that the compound binds effectively to the active sites of AChE and BChE, suggesting its potential use in treating Alzheimer’s disease by enhancing cholinergic transmission .

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